molecular formula C24H27FN4O2 B4361927 {1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE

{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4361927
M. Wt: 422.5 g/mol
InChI Key: HQNIATWESJLRET-UHFFFAOYSA-N
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Description

{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a piperazine ring, and a fluorobenzyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of the pyrazole ring, the attachment of the dimethylphenoxy group, and the incorporation of the fluorobenzyl piperazine moiety. Common synthetic routes may involve:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the dimethylphenoxy group: This step may involve the reaction of the pyrazole intermediate with 2,4-dimethylphenol in the presence of a base.

    Incorporation of the fluorobenzyl piperazine moiety: This can be done through a nucleophilic substitution reaction between the pyrazole intermediate and 4-fluorobenzyl piperazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-({1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(4-chlorobenzyl)piperazine
  • 1-({1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(4-bromobenzyl)piperazine

Uniqueness

{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability.

Properties

IUPAC Name

[1-[(2,4-dimethylphenoxy)methyl]pyrazol-3-yl]-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2/c1-18-3-8-23(19(2)15-18)31-17-29-10-9-22(26-29)24(30)28-13-11-27(12-14-28)16-20-4-6-21(25)7-5-20/h3-10,15H,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNIATWESJLRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE

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